1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Overview
Description
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to measure mitochondrial membrane potential .
Molecular Structure Analysis
The ground state geometric and spectroscopic properties of the compound have been calculated using density functional theory . The equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .Chemical Reactions Analysis
The compound has been studied using electronic and Raman scattering spectra in various environments . The observed Raman bands above 700 cm−1 are mainly associated with the in-plane deformation of the benzimidazolo moieties, while bands below 700 cm−1 are associated with out-of-plane deformations of the benzimidazolo moieties .Scientific Research Applications
Mitochondrial Membrane Potential Measurement
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, commonly known as JC-1, is extensively used in the measurement of mitochondrial membrane potential (ΔΨm). JC-1's unique property of forming J-aggregates that emit at different wavelengths depending on the membrane potential, allows for the precise measurement of ΔΨm in various biological contexts. For instance, De Biasi et al. (2015) utilized JC-1 in polychromatic flow cytometry for simultaneous detection of ΔΨm along with other biological parameters like apoptosis and reactive oxygen species production (De Biasi, Gibellini, & Cossarizza, 2015). Similarly, Smiley et al. (1991) demonstrated JC-1's ability to reveal intracellular heterogeneity in mitochondrial membrane potentials (Smiley et al., 1991).
Study of Supramolecular Structures
JC-1 has also been instrumental in studying the supramolecular structures of J-aggregates. Berlepsch and Böttcher (2013) investigated the aggregation behavior of JC-1 in various environments, providing insights into the structural architecture of these aggregates through techniques like cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) (Berlepsch & Böttcher, 2013).
Application in Flow Cytometry
JC-1 is a valuable tool in flow cytometry, allowing for the study of mitochondrial potential in a variety of cell types. Chazotte (2011) described a protocol for labeling mitochondria in cultured cells using JC-1, highlighting its utility in flow-cytometry studies without the need for confocal microscopy (Chazotte, 2011).
Analysis in Low-Power Laser Irradiation Studies
In research exploring the effects of low-power laser irradiation, JC-1 dye has been used to assess changes in mitochondrial number and membrane potential. Bortoletto et al. (2004) used JC-1 to identify variations in mitochondria morphology and functionality in cells exposed to low-power laser irradiation (Bortoletto et al., 2004).
Spectroscopic Studies
JC-1's applicationextends to spectroscopic studies as well. Aydin et al. (2011) conducted density functional theory and Raman spectroscopy analyses on JC-1, providing detailed insights into its structure and vibrational modes. This research contributed significantly to the understanding of JC-1's photophysical properties (Aydin, Dede, & Akins, 2011).
Cytofluorimetric Analysis
Cossarizza et al. (1993) developed a new method for the cytofluorimetric analysis of mitochondrial membrane potential using JC-1. This method enabled the detection of changes in membrane potential, providing a powerful tool for cellular analysis (Cossarizza, Baccarani-Contri, Kalashnikova, & Franceschi, 1993).
Applications in Nanotechnology
The use of JC-1 extends into the field of nanotechnology as well. For example, Steeg et al. (2018) explored the growth of silver iodide nanowires within tubular J-aggregates of JC-1, demonstrating a novel organic-inorganic hybrid system with well-defined semiconductor nanowires (Steeg, Kirmse, Rabe, & Kirstein, 2018).
Safety And Hazards
properties
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide | |
CAS RN |
3520-43-2 | |
Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JC 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3520-43-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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